MK-0893: High-Affinity, Competitive Antagonism vs. LGD-6972 Allosteric Modulation
MK-0893 demonstrates high-affinity, competitive, and reversible binding to the human glucagon receptor with an IC50 of 6.6 nM and a functional cAMP IC50 of 15.7 nM. In contrast, LGD-6972 is an allosteric antagonist with a distinct binding mode that induces biased signaling. While all tested GRAs were full (>95%) antagonists of cAMP accumulation, MK-0893, as a carboxylic acid tail (CAT) GRA, fully antagonizes β-arrestin recruitment (≥96%), whereas LGD-6972, a sulfonic acid tail (SAT) GRA, only partially antagonizes β-arrestin (58-87%) [1]. This mechanistic difference is critical for studies investigating biased signaling outcomes.
| Evidence Dimension | Functional Antagonism (cAMP and β-arrestin) |
|---|---|
| Target Compound Data | MK-0893: cAMP IC50 = 15.7 nM; β-arrestin antagonism ≥96% (full) |
| Comparator Or Baseline | LGD-6972: cAMP antagonism >95% (full); β-arrestin antagonism = 58-87% (partial) |
| Quantified Difference | MK-0893 shows full β-arrestin antagonism vs. LGD-6972's partial antagonism (58-87%) |
| Conditions | Cellular models of glucagon-stimulated cAMP accumulation and β-arrestin recruitment |
Why This Matters
For researchers investigating specific signaling pathways (e.g., G-protein vs. β-arrestin), this difference dictates the selection of a 'clean' orthosteric antagonist (MK-0893) versus a biased signaling tool (LGD-6972).
- [1] Vajda, E. G., Zhi, L., & Marschke, K. (2018). An Allosteric Glucagon Receptor Antagonist, LGD-6972, Displays Biased Receptor Signaling. Diabetes, 67(Supplement_1), 1117-P. DOI: 10.2337/db18-1117-P View Source
